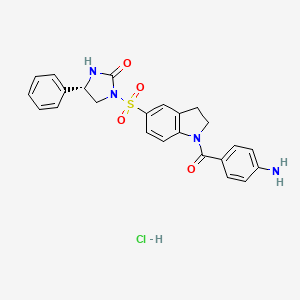

1H-Indole, 1-(4-aminobenzoyl)-2,3-dihydro-5-(((4S)-2-oxo-4-phenyl-1-imidazolidinyl)sulfonyl)-, monohydrochloride

Description

DW 2282, also known as (S)-1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one, is a small molecule drug developed by DONG WHA PHARM Co., Ltd. It is a diarylsulfonylurea compound with a molecular formula of C24H23ClN4O4S . DW 2282 has been studied for its potential antitumor efficacy and its ability to induce apoptosis in cancer cells .

Properties

CAS No. |

203861-05-6 |

|---|---|

Molecular Formula |

C24H23ClN4O4S |

Molecular Weight |

499.0 g/mol |

IUPAC Name |

(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C24H22N4O4S.ClH/c25-19-8-6-17(7-9-19)23(29)27-13-12-18-14-20(10-11-22(18)27)33(31,32)28-15-21(26-24(28)30)16-4-2-1-3-5-16;/h1-11,14,21H,12-13,15,25H2,(H,26,30);1H/t21-;/m1./s1 |

InChI Key |

BNYPEIJMDFCULT-ZMBIFBSDSA-N |

SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N.Cl |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3C[C@@H](NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N.Cl |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N.Cl |

Synonyms |

4-phenyl-1-(1-(4-aminobenzoyl)-indoline-5-sulfonyl)-4,5-dihydro-2-imidazolone hydrochloride DW 2282 DW-2282 DW2282 |

Origin of Product |

United States |

Preparation Methods

The synthesis of DW 2282 involves several key steps:

Condensation Reaction: The sulfonamide is condensed with mesylate in the presence of sodium hydride to produce the chiral imidazolidinone.

Final Condensation: The target compound is obtained by condensing the chiral imidazolidinone with 4-nitrobenzoyl chloride, followed by reduction with hydrogen in the presence of a catalyst.

Industrial production methods for DW 2282 have not been extensively documented, but the synthetic route described above provides a basis for potential large-scale synthesis.

Chemical Reactions Analysis

DW 2282 undergoes several types of chemical reactions:

Oxidation: DW 2282 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Substitution: DW 2282 can undergo substitution reactions, particularly involving the amino and sulfonyl groups.

Common reagents and conditions used in these reactions include sodium hydride, hydrogen gas, and various catalysts. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups.

Scientific Research Applications

Chemistry: DW 2282 serves as a model compound for studying the synthesis and reactivity of diarylsulfonylurea compounds.

Industry: While not yet widely adopted in industrial applications, DW 2282’s unique chemical properties make it a candidate for further exploration in various industrial processes.

Mechanism of Action

DW 2282 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound stimulates apoptosis by targeting specific molecular pathways involved in cell death . The exact molecular targets and pathways are still under investigation, but it is known that DW 2282 can fragment DNA in a concentration- and time-dependent manner, leading to cell death

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.